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Introduction

Enisamium (marketed as Amizon®) is an antiviral compound that has demonstrated activity
against a range of respiratory viruses, most notably influenza A and B viruses and SARS-CoV-
2.[1][2][3][4] Its primary mechanism of action involves the inhibition of the viral RNA-dependent
RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[5]
[6] In-vitro studies have shown that Enisamium is metabolized to a more potent hydroxylated
metabolite, VR17-04, which exhibits stronger inhibition of the viral RNA polymerase.[1][2] This
document provides detailed protocols for conducting in-vitro antiviral assays to evaluate the
efficacy of Enisamium and its metabolites.

Mechanism of Action

Enisamium and its active metabolite, VR17-04, directly target the RNA polymerase of
influenza viruses and SARS-CoV-2.[1][4] By inhibiting this enzyme, the drug disrupts the
synthesis of viral RNA, thereby preventing viral replication.[5][6] The metabolite VR17-04 has
been shown to be a more potent inhibitor of influenza A virus RNA synthesis than the parent
compound.[2] Molecular dynamics simulations suggest that VR17-04 may prevent the
incorporation of GTP and UTP into the nascent RNA chain by the SARS-CoV-2 RNA
polymerase.[4]
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Caption: Mechanism of action of Enisamium and its metabolite VR17-04.
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Data Presentation: In-Vitro Antiviral Activity and
Cytotoxicity of Enisamium

The following tables summarize the quantitative data for the antiviral activity (EC90 and IC50)
and cytotoxicity (CC50) of Enisamium against various influenza virus strains and in different
cell lines.

Table 1: Antiviral Activity of Enisamium Against Influenza Viruses in dNHBE Cells

Virus Strain EC90 (pM)

A/Brisbane/59/2007 (H1N1) 157-439

A/Tennessee/1-560/2009 (HIN1) 157-439

A/Perth/16/2009 (H3N2) 157-439

A/Vietnam/1203/2004 (H5N1) 157-439

A/Anhuif/1/2013 (H7N9) 157-439

Influenza B virus Slightly more inhibited than influenza A

Data represents the 90% effective concentration range from virus yield reduction assays in
differentiated normal human bronchial epithelial (dNHBE) cells.[3]

Table 2: IC50 and CC50 Values of Enisamium in Different Cell Lines
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Selectivity
Cell Line Virus IC50 (pM) CC50 (mM) Index (Sl =
CC50/1C50)
Influenza
A549 A/WSN/1933 322 >10 >31
(H1N1)
Influenza
Caco-2 A/WSN/1933 >1000 >10 -
(H1N1)
Caco-2 SARS-CoV-2 ~1200 Not specified Not specified
NHBE HCoV-NL63 ~60 pug/mL Not specified Not specified
Influenza A and
dNHBE Not specified ~10 23-64

B viruses

IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were
determined in various cell lines.[2][4][7]

Table 3: In-Vitro Inhibition of Viral RNA Polymerase

Compound Target Polymerase IC50
Enisamium (FAV00A) Influenza A Virus (FluPol) 46.3 mM
Enisamium (FAVO0A) SARS-CoV-2 (nsp7/8/12) 40.7 mM
VR17-04 Influenza A Virus (FluPol) 0.84 mM
VR17-04 SARS-CoV-2 (nsp7/8/12) 2-3mM

IC50 values for the inhibition of influenza and SARS-CoV-2 RNA polymerase activity in cell-free
assays.[1]

Experimental Protocols

Detailed methodologies for key in-vitro antiviral assays are provided below.
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Virus Yield Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the production of infectious
virus particles.[8][9] It is particularly useful for viruses that do not produce a significant
cytopathic effect (CPE) in certain cell types, such as influenza virus in dNHBE cells.[3]

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://qanr.usu.edu/iar/vitro-testing
https://ibtbioservices.com/wp-content/uploads/2019/06/IBT_InVitroAntiviralTestingGuide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6961345/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Virus Yield Reduction Assay Workflow
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Caption: Workflow for the Virus Yield Reduction Assay.
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Materials:

e Susceptible host cells (e.g., differentiated Normal Human Bronchial Epithelial (ANHBE) cells,
A549 cells, Caco-2 cells)[2][3][4]

 Virus stock (e.g., Influenza A or B virus, SARS-CoV-2)

e Enisamium

o Cell culture medium and supplements

o Multi-well cell culture plates

» Standard laboratory equipment for cell culture and virology

Procedure:

o Cell Seeding: Seed the susceptible cells into multi-well plates and culture until they form a
confluent monolayer. For dNHBE cells, follow the supplier's instructions for culture and
differentiation.

o Compound Preparation: Prepare serial dilutions of Enisamium in the appropriate cell culture
medium.

¢ |nfection and Treatment:

o Pre-treat the cell monolayers with the different concentrations of Enisamium for a
specified period (e.g., 1-2 hours) before infection.[10]

o Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

o After a virus adsorption period (e.g., 1 hour), remove the virus inoculum, wash the cells,
and add fresh medium containing the corresponding concentrations of Enisamium.

 Incubation: Incubate the plates for a full replication cycle of the virus (typically 24-48 hours).

[3]

e Harvesting: Collect the cell culture supernatants, which contain the progeny virions.
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« Titration: Determine the viral titer in the collected supernatants using a standard titration
method such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plague assay.
[11]

Data Analysis: Calculate the percent reduction in virus yield for each Enisamium
concentration compared to the untreated virus control. The EC50 or EC90 value (the
concentration that inhibits virus yield by 50% or 90%, respectively) can be determined using
regression analysis.

Plague Reduction Assay

This assay is a standard method to determine the titer of infectious virus and to assess the
antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[12]
[13]

Materials:

Host cells that form plaques upon viral infection (e.g., Madin-Darby Canine Kidney (MDCK)
cells for influenza virus)[12]

Virus stock

Enisamium

Cell culture medium

Semi-solid overlay medium (e.g., containing agarose or Avicel)[12]

Crystal violet or other suitable stain

Procedure:

o Cell Seeding: Plate MDCK cells in multi-well plates and grow to confluency.

o Compound and Virus Preparation: Prepare serial dilutions of Enisamium and the virus in
serum-free medium.
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« Infection: Aspirate the culture medium from the cells and infect the monolayers with a
standardized amount of virus (e.g., 50-100 plaque-forming units (PFU) per well).

o Adsorption: Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the
plates every 15 minutes.[12]

o Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells
with the semi-solid medium containing various concentrations of Enisamium.

e Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques
are visible.[12]

» Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to
visualize the plagques.[14] Count the number of plagues in each well.

o Data Analysis: Calculate the percentage of plaque reduction for each Enisamium
concentration relative to the untreated virus control. The IC50 value can be determined by
regression analysis.

RT-gqPCR for Viral Load Determination

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive
method to quantify viral RNA, providing a measure of viral replication.[9][15][16]
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RT-gPCR for Viral Load Workflow
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Caption: Workflow for RT-gPCR based viral load determination.
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Materials:

¢ Infected and treated cell samples

» RNA extraction kit

e Reverse transcriptase and reaction components

e (PCR master mix (e.g., SYBR Green or probe-based)[3][17]
« Virus-specific primers and probes

e Real-time PCR instrument

Procedure:

o Sample Preparation: Following the infection and treatment protocol as described in the Virus
Yield Reduction Assay, harvest cells or supernatant at various time points post-infection.

o RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit
according to the manufacturer's instructions.

» Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA
using a reverse transcriptase enzyme and virus-specific or random primers.

e Quantitative PCR (qPCR):

o Prepare a gPCR reaction mix containing the cDNA template, gPCR master mix, and
primers/probes specific for a viral gene (e.g., influenza matrix gene, SARS-CoV-2 N gene).

[3]4]

o Perform the gPCR reaction in a real-time PCR cycler. The cycling conditions will typically
involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and
extension.[3][16]

o Data Analysis:
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o Generate a standard curve using known quantities of a plasmid containing the target viral
sequence to determine the absolute copy number of viral RNA.

o Alternatively, use the AACt method to determine the relative quantification of viral RNA,
normalized to an internal control housekeeping gene (e.g., GAPDH, [3-actin).[3]

o Calculate the fold change in viral RNA levels in Enisamium-treated samples compared to
untreated controls.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of Enisamium to ensure that the observed antiviral effect
is not due to cell death.[18] The 50% cytotoxic concentration (CC50) should be determined in
parallel with the antiviral assays using uninfected cells.

Procedure:
o Seed cells in a 96-well plate.

o Treat the cells with a range of concentrations of Enisamium, identical to those used in the
antiviral assays.

 Incubate for the same duration as the antiviral assays.

o Assess cell viability using a standard method, such as the neutral red uptake assay or an
MTT/XTT assay.[19]

e Calculate the CC50 value, which is the concentration of the compound that reduces cell
viability by 50%.

Selectivity Index

The selectivity index (Sl) is a measure of the therapeutic window of an antiviral compound and
Is calculated as the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50 or IC50).[18]
A higher Sl value indicates a more favorable safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for In-Vitro Antiviral
Assay of Enisamium]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194652#protocol-for-in-vitro-antiviral-assay-of-
enisamium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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